1-(4'-Thio-beta-ribofuranosyl)thymine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(4'-Thio-beta-ribofuranosyl)thymine analogs often involves multistep reactions, starting from basic sugar derivatives or nucleosides modified to introduce the thiol group at the desired position. Techniques such as selective oxidation, deacetylation, and coupling reactions with thymine bases are common. For instance, the synthesis of related thymine nucleoside derivatives employs straightforward synthesis routes involving key intermediates and simple oxidation steps (J. Vial, P. Agback, & J. Chattopadhyaya, 1990). Another example involves the synthesis of nucleoside derivatives from glucosides through selective deacetylation and coupling steps (M. Almond, G. T. Lowen, G. Martin, & J. L. Rideout, 1993).

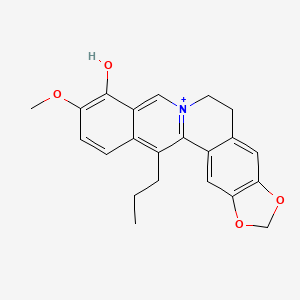

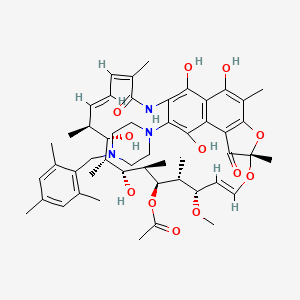

Molecular Structure Analysis

The molecular structure of 1-(4'-Thio-beta-ribofuranosyl)thymine and its analogs has been analyzed through various methods, including NMR and X-ray crystallography. These studies reveal the unique spatial arrangement of atoms due to the substitution of sulfur, which affects the nucleoside's hybridization and base-pairing capabilities. One study demonstrated the incorporation of such sulfur-modified nucleosides into oligonucleotides, which presented altered stability and base-pairing characteristics compared to natural counterparts (L. Bellon, F. Morvan, J. Barascut, & J. Imbach, 1992).

Chemical Reactions and Properties

The chemical reactivity of 1-(4'-Thio-beta-ribofuranosyl)thymine includes its participation in nucleophilic substitutions, base-pairing interactions, and resistance to enzymatic degradation. Its sulfur modification introduces unique chemical properties, such as enhanced nucleophilicity and potential for redox reactions, which are not present in its oxygen-containing counterparts. The modified oligonucleotides containing this nucleoside show increased stability against nucleases, indicating a significant property of resistance to enzymatic cleavage, which is a desirable feature for therapeutic and biotechnological applications (L. Bellon et al., 1992).

Applications De Recherche Scientifique

Synthesis and Derivative Studies

1-(4'-Thio-beta-ribofuranosyl)thymine and its derivatives have been explored for their potential in synthesizing oligonucleotides with biological significance. Research has shown that peracylated derivatives of thymine nucleosides can be selectively deacylated to prepare precursors for biologically important oligonucleotides. For instance, peracylated 2′-Azido thymine nucleosides have been synthesized and selectively deacylated, indicating potential applications in the preparation of oligonucleotides with specific biological functions (Sharma et al., 2009).

Conformational Preferences and Synthesis

Research on glyconucleosides containing a thioglycoside linkage, such as 1-(3-S-beta-D-ribofuranosyl-2,3-dideoxy-3-thio-beta-D-ribofuranosyl)-thymine, has provided insights into the conformational preferences of furanose sugars. These studies have implications for the design of nucleoside analogues with specific structural and functional attributes (Buckingham et al., 2007).

Enhancements in Nucleoside Synthesis

Advancements in nucleoside synthesis methods, such as the additive Pummerer reaction, have enabled the efficient and beta-selective synthesis of 4'-thioribonucleosides. This methodological innovation allows for the creation of nucleoside derivatives crucial for further biological studies and applications (Haraguchi et al., 2009).

Anti-HIV Activity

Studies on 4'-branched thiostavudines, including 4'-thio analogues of stavudine, have revealed their potential as anti-HIV agents. This research suggests that the incorporation of a thio linkage can impact the antiviral efficacy of nucleoside analogues, offering a pathway for the development of new therapeutic agents (Kumamoto et al., 2006).

Electromechanical Activity in Thymine Derivatives

Investigations into the piezoelectric and ferroelectric properties of thymine and its derivatives highlight the potential for new applications in nanotechnology and materials science. Synthetic thymine microcrystals have demonstrated significant electromechanical activity, suggesting the use of nucleobase materials in novel technological applications (Bdikin et al., 2015).

Propriétés

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5S/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHFVQVATAWGSH-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217762 | |

| Record name | 1-(4'-Thio-beta-ribofuranosyl)thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4'-Thio-beta-ribofuranosyl)thymine | |

CAS RN |

6741-71-5 | |

| Record name | 1-(4'-Thio-beta-ribofuranosyl)thymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006741715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4'-Thio-beta-ribofuranosyl)thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[Methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol](/img/structure/B1234456.png)

![methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide](/img/structure/B1234457.png)

![4-[(E)-{4-Formyl-5-Hydroxy-6-Methyl-3-[(Phosphonooxy)methyl]pyridin-2-Yl}diazenyl]benzoic Acid](/img/structure/B1234460.png)